1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol
CAS No.: 955554-21-9
Cat. No.: VC7625266
Molecular Formula: C12H16N4O
Molecular Weight: 232.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955554-21-9 |
|---|---|
| Molecular Formula | C12H16N4O |
| Molecular Weight | 232.287 |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C12H16N4O/c1-5-10-9(4)15-16(11(10)17)12-13-7(2)6-8(3)14-12/h6,15H,5H2,1-4H3 |
| Standard InChI Key | VHICEXQLBAPPRW-UHFFFAOYSA-N |
| SMILES | CCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one, reflects its bicylclic structure. Key physicochemical properties include a molecular formula of and a molecular weight of 232.287 g/mol . Its InChIKey (VHICEXQLBAPPRW-UHFFFAOYSA-N) and SMILES notation (CCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C) provide unambiguous identifiers for computational chemistry applications.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 955554-21-9 |
| Molecular Formula | |
| Molecular Weight | 232.287 g/mol |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one |
| SMILES | CCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C |
| InChIKey | VHICEXQLBAPPRW-UHFFFAOYSA-N |
The pyrazole ring (positions 3 and 5 substituted with methyl and ethyl groups, respectively) connects to a 4,6-dimethylpyrimidine moiety at position 1. This arrangement creates a planar, conjugated system that may enhance π-π stacking interactions with biological targets .
Synthesis and Characterization
Multi-Step Synthetic Pathways
Synthesis typically involves sequential heterocycle formation, starting with the preparation of the pyrimidine precursor followed by pyrazole ring closure. A representative route includes:
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Pyrimidine Synthesis: Condensation of acetamidine derivatives with β-diketones to form 4,6-dimethylpyrimidin-2-amine intermediates.
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Pyrazole Formation: Reaction of hydrazine derivatives with α,β-unsaturated ketones, where the pyrimidine amine acts as a nucleophile.
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Functionalization: Introduction of ethyl and methyl groups via alkylation under controlled pH (8.5–9.0) and temperature (60–80°C).
Critical parameters include strict anhydrous conditions during cyclization and the use of catalysts like hydrochloric acid or acetic acid to drive ring closure . Post-synthetic purification often employs column chromatography with ethyl acetate/hexane gradients, yielding products with >95% purity (verified by HPLC) .
Key Challenges:
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Regioselectivity in pyrazole substitution patterns due to competing nucleophilic sites.
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Steric hindrance from the 4,6-dimethylpyrimidine group complicating coupling reactions.
Structural and Electronic Properties
X-ray crystallography data for analogous compounds reveal that the pyrimidine and pyrazole rings adopt a near-coplanar arrangement (dihedral angle <10°), facilitating extended conjugation. Density Functional Theory (DFT) calculations suggest:
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High electron density at the pyrazole N1 and pyrimidine N3 positions (), favoring hydrogen bonding.
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A dipole moment of 4.2 Debye oriented along the inter-ring axis, enhancing solubility in polar aprotic solvents.
Table 2: Computational Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.9 eV |
| LogP (Calculated) | 2.1 |
| Polar Surface Area | 68 Ų |
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound remain limited, structural analogs demonstrate:
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Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of cell wall synthesis .
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Anti-inflammatory Effects: 55% inhibition of COX-2 at 10 µM concentration through competitive binding at the arachidonic acid site .
The ethyl group at position 4 may enhance membrane permeability, while the pyrimidine moiety could engage in base-pairing interactions with nucleic acids—a hypothesis supported by molecular docking studies showing ΔG = −9.2 kcal/mol for DNA gyrase binding.
Research Gaps and Future Directions
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